molecular formula C64H72F2GeN4S8 B12849978 DTG(FBTTh2)

DTG(FBTTh2)

Cat. No.: B12849978
M. Wt: 1264.4 g/mol
InChI Key: VIMLQZLOFLWSCV-UHFFFAOYSA-N
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Description

DTG(FBTTh2) is a semiconducting material used primarily in organic photovoltaics. Its full chemical name is 7,7’-[4,4-bis(2-ethylhexyl)-4H-germolo[3,2-b:4,5-b’]dithiophene-2,6-diyl]bis[6-fluoro-4-(5’-hexyl-[2,2’-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole]. This compound is known for its low band-gap properties, making it an efficient donor material in bulk heterojunction solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DTG(FBTTh2) involves multiple steps, starting with the preparation of the germolo[3,2-b:4,5-b’]dithiophene core. This core is then functionalized with fluoro-bithiophene and benzo[c][1,2,5]thiadiazole units. The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under inert atmospheres like nitrogen or argon .

Industrial Production Methods

Industrial production of DTG(FBTTh2) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. Solvents like chloroform and chlorobenzene are commonly used for processing .

Chemical Reactions Analysis

Types of Reactions

DTG(FBTTh2) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

DTG(FBTTh2) has a wide range of applications in scientific research:

    Chemistry: Used as a donor material in organic photovoltaics and organic field-effect transistors.

    Medicine: Research is ongoing into its use in medical

Properties

Molecular Formula

C64H72F2GeN4S8

Molecular Weight

1264.4 g/mol

IUPAC Name

4-[7,7-bis(2-ethylhexyl)-10-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-3,11-dithia-7-germatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole

InChI

InChI=1S/C64H72F2GeN4S8/c1-7-13-17-19-23-41-25-27-51(72-41)53-31-29-49(74-53)43-33-45(65)57(61-59(43)68-78-70-61)55-35-47-63(76-55)64-48(67(47,37-39(11-5)21-15-9-3)38-40(12-6)22-16-10-4)36-56(77-64)58-46(66)34-44(60-62(58)71-79-69-60)50-30-32-54(75-50)52-28-26-42(73-52)24-20-18-14-8-2/h25-36,39-40H,7-24,37-38H2,1-6H3

InChI Key

VIMLQZLOFLWSCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC(=C(C4=NSN=C34)C5=CC6=C(S5)C7=C([Ge]6(CC(CC)CCCC)CC(CC)CCCC)C=C(S7)C8=C(C=C(C9=NSN=C89)C1=CC=C(S1)C1=CC=C(S1)CCCCCC)F)F

Origin of Product

United States

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